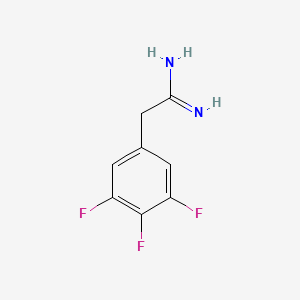

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Descripción general

Descripción

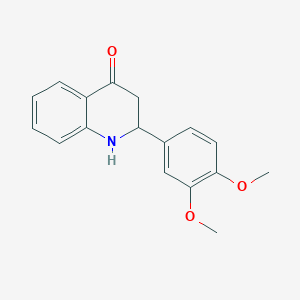

“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is a chemical compound with the molecular formula C11H12F3NO2 . It is available in the form of a powder or a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 247.22 .

Synthesis Analysis

The synthesis of a similar compound, “Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate”, involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours, followed by the addition of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 247.22 . It is stored at temperatures between 2-8°C . The compound is available in the form of a powder or a pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación

Enzyme Engineering and Catalysis

- Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is used in enzyme engineering. A study developed a PluriZyme with transaminase and esterase activities that efficiently converts methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key intermediate for antidiabetic drugs (Roda et al., 2022).

Spectroscopic and Structural Analysis

- This compound is subject to spectroscopic and structural investigations. Research involving molecular docking, vibrational, structural, electronic, and optical studies highlights its potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).

Solubility and Thermodynamic Studies

- The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents has been analyzed, providing valuable data for its application in different scientific fields (Fan et al., 2016).

Synthesis of Pharmaceutical Intermediates

- It's used in the synthesis of pharmaceutical intermediates like sitagliptin, a drug used for treating type 2 diabetes (Fıstıkçı et al., 2012). Another study involves asymmetric hydrogenation of enamines for the preparation of a beta-amino acid pharmacophore, showcasing its role in drug synthesis (Kubryk & Hansen, 2006).

Biocatalysis and Enzymatic Synthesis

- The compound is also significant in biocatalysis, particularly in the enzymatic synthesis of sitagliptin intermediates, demonstrating its versatility in biochemical processes (Hou et al., 2016).

Chemical Synthesis Methods

- Innovative methods for the efficient synthesis of related compounds, such as 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, are explored for their potential in various applications (Pan et al., 2015).

Miscellaneous Applications

- The compound's derivatives have been investigated for various applications, including microbial biofuel production (Cann & Liao, 2009), as a corrosion inhibitor for copper protection (Tansuğ et al., 2014), and in the synthesis of antimicrobial agents (Mickevičienė et al., 2015).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Propiedades

IUPAC Name |

methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWTEYDIPQVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide](/img/structure/B2471329.png)

![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2471333.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471338.png)

![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)

![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)